molecular formula C9H10N2S B1375478 1-(1,3-Benzothiazol-6-yl)ethan-1-amine CAS No. 916201-65-5

1-(1,3-Benzothiazol-6-yl)ethan-1-amine

Cat. No. B1375478
CAS RN: 916201-65-5
M. Wt: 178.26 g/mol
InChI Key: ZOWXJJFJILFTCE-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-6-yl)ethan-1-amine is a chemical compound with the CAS Number: 916201-65-5 . It has a molecular weight of 178.26 .


Synthesis Analysis

The synthesis of benzothiazoles involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles . A simple, green, and efficient method enables the synthesis of benzoxazoles and benzothiazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .


Molecular Structure Analysis

The InChI code for 1-(1,3-Benzothiazol-6-yl)ethan-1-amine is 1S/C9H10N2S/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-6H,10H2,1H3 .


Chemical Reactions Analysis

Benzothiazoles can be synthesized from 2-aminothiophenol and aldehydes in a reaction promoted by iodine . The reaction proceeds without catalysts, tolerates a wide range of functionalities, and provides desired products in good to excellent yields .


Physical And Chemical Properties Analysis

1-(1,3-Benzothiazol-6-yl)ethan-1-amine has a molecular weight of 178.26 .

Scientific Research Applications

Antimicrobial and Antifungal Activity

1-(1,3-Benzothiazol-6-yl)ethan-1-amine and its derivatives have shown significant antimicrobial and antifungal activities. Pejchal et al. (2015) synthesized a series of novel derivatives, revealing activity comparable to established medicinal standards like chloramphenicol, cefoperazone, and amphotericin B. Similarly, Chaudhary et al. (2011) reported the synthesis of N-(1H-benzimidazol-2-yl)-6-substituted-1,3-benzothiazol-2-amines and 6-substituted-N-(4,5-dihydro1H-imidazol-2-yl)-1,3-benzothiazol-2-amines with potent antibacterial and entomological activities (Pejchal et al., 2015), (Chaudhary et al., 2011).

Inhibition of SARS CoV-2

Genç et al. (2021) synthesized and characterized a derivative of 1-(1,3-Benzothiazol-6-yl)ethan-1-amine as a potential inhibitor for SARS-CoV-2. Molecular docking analysis suggested its effectiveness as an inhibitor, along with favorable ADMET properties (Genç et al., 2021).

QSAR Assay for Antihistamine Activity

Brzezińska and Kośka (2003) conducted a study exploring the quantitative structure-activity relationships (QSAR) between H1-histaminergic activity and chromatographic data of derivatives including 1-(1,3-Benzothiazol-6-yl)ethan-1-amine. This research is crucial for predicting the pharmacological activity of new drug candidates (Brzezińska & Kośka, 2003).

Structural Characterization

Yıldırım et al. (2006) focused on the crystal structure of a derivative of 1-(1,3-Benzothiazol-6-yl)ethan-1-amine, contributing to a deeper understanding of its structural properties and potential applications (Yıldırım et al., 2006).

Wide Range of Biological Activities

Hunasnalkar et al. (2010) highlighted the variety of biological activities associated with benzothiazole derivatives, including anti-inflammatory and anti-bacterial properties. This underlines the versatility of 1-(1,3-Benzothiazol-6-yl)ethan-1-amine in different therapeutic applications (Hunasnalkar et al., 2010).

properties

IUPAC Name

1-(1,3-benzothiazol-6-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWXJJFJILFTCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)N=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzothiazol-6-yl)ethan-1-amine

Synthesis routes and methods

Procedure details

Intermediate T′ was prepared from benzo[d]thiazole-6-carboxylic acid (T-1) following similar procedures for synthesizing intermediate D′-5 from D′-1, as described above, and intermediate D from D-4 as described above. MS (m/z): 179(M+1)+.
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